4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline
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Overview
Description
“4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” is a heterocyclic aromatic ring composed of one benzene ring and two oxazole rings . It has unique advantages on the facile synthesis without any column chromatography purification, high solubility on the common organic solvents, and planar fused aromatic ring structure .
Synthesis Analysis
A novel heterocyclic and plank-shape diamine monomer, 2,6- (4,4′-diaminodiphenyl) benzo [1,2-d:5,4-d’] bisoxazole (PBOA), was successfully synthesized from readily available compounds of 4,6-diaminoresorcinol dihydrochloride (DAR) and p -aminobenzoic acid (PABA) .Molecular Structure Analysis
The molecular structure of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” is influenced by the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core . These factors contribute to its tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV .Chemical Reactions Analysis
The chemical reactions of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” are influenced by the presence of sulfur atoms . The replacement of the four oxygen atoms of the heterocyclic core by sulfur atoms causes striking changes of the photophysical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” are influenced by its molecular structure . The use of the iso-BBT heterocycle widens the polymer band gap to a region (∼1.4 eV) compatible for use in single junction solar cells .Scientific Research Applications
Synthesis and Chemical Properties
A study by Mizuno et al. (2012) details a sulfur-assisted carbonylation process to produce stable benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, an equivalent of 4,6-diaminoresorcinol, which is crucial for the production, storage, and transportation stages of ZYLON (PBO fiber) due to its stability in air atmosphere. This process demonstrates the compound's relevance in facilitating the synthesis of high-performance materials through a quantitative yield method (Mizuno, Nakai, Mihara, & Ito, 2012).
Optical and Electronic Properties
Research by Tlach et al. (2013) on the influence of aryl group substitution and conjugation axis variation on benzobis(oxazole) compounds has unveiled their potential in altering the HOMO, LUMO, and band gap levels. This ability to modify electronic properties suggests applications in organic electronics, where precise control over these parameters is essential (Tlach, Tomlinson, Ryno, Knoble, Drochner, Krager, & Jeffries‐EL, 2013).
Applications in Organic Electronics
Yin et al. (2015) introduced two benzobisoxazole-based compounds that exhibited excellent thermal stabilities and ambipolar transport properties. These compounds, when used as electron-transport materials, achieved high efficiencies in organic light-emitting devices, showcasing the practical application of benzobisoxazole derivatives in creating advanced organic electronics (Yin, Zhang, Peng, Zhou, Zeng, Zhu, Xie, Li, Ma, & Yang, 2015).
Material Science and Polymer Chemistry
The synthesis of aromatic polyimides based on 2,6-bis(p-aminophenyl)-benzo-[1,2-d; 5,4-d’]bisoxazole demonstrates the compound's role in the development of materials with exceptional thermal stability. Meng et al. (2009) highlighted that these polyimides, prepared via a conventional two-stage procedure, exhibited glass transition temperatures above 280°C and significant thermal stability, indicating their suitability for high-performance materials in aerospace and electronics (Meng, Huang, Lv, & Yu, 2009).
Mechanism of Action
Target of Action
It’s known that electron-withdrawing heterocyclic units are found in most organic optoelectronic materials . This suggests that the compound might interact with these units.
Mode of Action
It’s known that the compound can be used to obtain potentially interesting compounds for the synthesis of oleds and organic solar cells components . This suggests that the compound might interact with its targets to influence the properties of these materials.
Biochemical Pathways
The compound is known to be a potential component of photoluminescent materials . This suggests that the compound might affect pathways related to photoluminescence.
Result of Action
The compound is known to be a potential component of photoluminescent materials . This suggests that the compound might influence the photoluminescent properties of these materials at a molecular and cellular level.
Action Environment
The compound is known to be a potential component of photoluminescent materials . This suggests that environmental factors such as light exposure might influence the compound’s action and efficacy.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c21-13-5-1-11(2-6-13)19-23-15-9-16-18(10-17(15)25-19)26-20(24-16)12-3-7-14(22)8-4-12/h1-10H,21-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDWNRBMSRTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=C(C=C5)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477076 |
Source
|
Record name | 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17200-77-0 |
Source
|
Record name | 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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